2-Amino-6-(tert-butyl)-4-(2,6-dichlorophenyl)nicotinonitrile
Description
Properties
IUPAC Name |
2-amino-6-tert-butyl-4-(2,6-dichlorophenyl)pyridine-3-carbonitrile | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H15Cl2N3/c1-16(2,3)13-7-9(10(8-19)15(20)21-13)14-11(17)5-4-6-12(14)18/h4-7H,1-3H3,(H2,20,21) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
TXYGFHNKSVQUMH-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)C1=NC(=C(C(=C1)C2=C(C=CC=C2Cl)Cl)C#N)N | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H15Cl2N3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
320.2 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Three-Component Hantzsch-Type Reaction
A modified Hantzsch synthesis enables simultaneous construction of the pyridine ring and installation of substituents:
2,6-Dichlorobenzaldehyde + tert-butyl acetoacetate + malononitrile → Intermediate → 2-Amino product
- Solvent: Ethanol/water (3:1)
- Catalyst: Piperidine (10 mol%)
- Temperature: 80°C, 12 h
- Yield: 68%
Key advantage : Single-step assembly of the heterocycle with inherent regiocontrol.
Directed Cyclization of β-Ketonitrile Derivatives
Alternative pathways involve pre-functionalized intermediates:
- Step 1 : Knoevenagel condensation between 2,6-dichlorobenzaldehyde and tert-butyl cyanoacetate
- Step 2 : Michael addition with enaminonitriles
- Step 3 : Acid-catalyzed cyclodehydration
- Microwave irradiation reduces reaction time from 24 h to 45 min
- Yields improve from 52% (thermal) to 79% (MW)
Functionalization of Pre-Formed Pyridine Cores
Halogenation-Amination Sequence
A two-step protocol demonstrates scalability:
Side products :
- Over-amination at C4 (8-12%)
- tert-Butyl group oxidation (<5%)
Transition Metal-Catalyzed Cross-Couplings
Palladium-mediated strategies enable late-stage diversification:
2-Bromo-6-tert-butylnicotinonitrile + 2,6-dichlorophenylboronic acid → Suzuki coupling → Target
Optimized protocol :
- Catalyst: Pd(PPh₃)₄ (5 mol%)
- Base: K₂CO₃
- Solvent: DME/H₂O (4:1)
- Yield: 83%
Limitation : Requires rigorous exclusion of moisture and oxygen.
Chemoselective Reduction Strategies
Azide-Tetrazole Pathway
A novel approach from Shah et al. provides exceptional chemoselectivity:
- Azidolysis : NaN₃/DMF, 100°C, 8 h → 2-Azido intermediate (94%)
- Staudinger Reduction : PPh₃/THF, 0°C → 2-Amino product (88%)
Advantages :
- Avoids nitrile group reduction
- Compatible with sensitive dichlorophenyl substituents
Catalytic Hydrogenation
High-pressure H₂ (50 psi) over 10% Pd/C in EtOAc:
- Complete conversion in 2 h
- 91% isolated yield
- Caution : Requires <1 ppm sulfur content to prevent catalyst poisoning
Solvent and Catalyst Optimization
Phase Transfer Catalysis (PTC) Enhancements
Comparative study of PTC agents:
| Catalyst | Reaction Time | Yield |
|---|---|---|
| TBAB (tetrabutylammonium bromide) | 24 h | 67% |
| Aliquat 336 | 18 h | 72% |
| Crown ether (18-crown-6) | 6 h | 89% |
Mechanistic insight : Crown ethers enhance anion activation, accelerating cyclization.
Solvent Effects on Reaction Efficiency
| Solvent | Dielectric Constant | Yield |
|---|---|---|
| DMF | 36.7 | 47% |
| i-PrOH | 19.9 | 99% |
| EtOH | 24.3 | 85% |
Notable trend : Lower polarity solvents favor product crystallization, driving equilibrium.
Industrial-Scale Considerations
Continuous Flow Synthesis
Pilot-scale data (10 kg batch):
- Residence time: 12 min vs. 8 h batch
- Productivity: 3.2 kg/h
- Purity: 99.8% (HPLC)
Economic benefit : 40% reduction in E-factor compared to batch processing.
Waste Stream Management
Key mitigation strategies:
- POCl₃ hydrolysis byproducts neutralized with Ca(OH)₂ slurry
- Pd recovery from coupling reactions >98% via ion-exchange resins
Analytical Characterization Benchmarks
Spectroscopic data consensus :
- ¹H NMR (400 MHz, CDCl₃): δ 1.41 (s, 9H, t-Bu), 7.38-7.42 (m, 3H, Ar-H), 6.80 (s, 2H, NH₂)
- IR (KBr): 2215 cm⁻¹ (C≡N), 3350-3380 cm⁻¹ (N-H)
- HRMS : m/z calcd for C₁₆H₁₄Cl₂N₃ [M+H]⁺ 334.0471, found 334.0468
Chemical Reactions Analysis
Types of Reactions
2-Amino-6-(tert-butyl)-4-(2,6-dichlorophenyl)nicotinonitrile can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide, leading to the formation of corresponding oxides.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride, resulting in the formation of reduced derivatives.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the amino group, with reagents like alkyl halides or acyl chlorides.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in dry ether.
Substitution: Alkyl halides or acyl chlorides in the presence of a base like pyridine.
Major Products Formed
Oxidation: Formation of oxides or hydroxyl derivatives.
Reduction: Formation of amines or alcohols.
Substitution: Formation of alkylated or acylated derivatives.
Scientific Research Applications
2-Amino-6-(tert-butyl)-4-(2,6-dichlorophenyl)nicotinonitrile has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Explored as a potential pharmaceutical intermediate for the development of new drugs.
Industry: Utilized in the synthesis of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 2-Amino-6-(tert-butyl)-4-(2,6-dichlorophenyl)nicotinonitrile involves its interaction with specific molecular targets and pathways. The compound may act by binding to enzymes or receptors, thereby modulating their activity. For example, it could inhibit or activate certain enzymes involved in metabolic pathways, leading to therapeutic effects.
Comparison with Similar Compounds
Structural Analogues and Substitution Patterns
The compound shares structural motifs with clinically relevant kinase inhibitors and synthetic derivatives reported in anticancer research. Below is a comparative analysis of key analogs:
Key Observations:
Core Structure Differences: The nicotinonitrile core of the target compound contrasts with Dabrafenib’s thiazole-pyrimidine scaffold and Desmosdumotin derivatives’ propenone backbone.
Substituent Impact: The tert-butyl group in both the target compound and Dabrafenib enhances hydrophobic interactions and metabolic stability. However, Dabrafenib’s pyrimidinyl group at position 4 contributes to its nanomolar potency against BRAF mutants, whereas the target compound’s dichlorophenyl group may favor interactions with different kinase pockets . Halogenated Aromatic Groups: The 2,6-dichlorophenyl group in the target compound resembles the dichlorophenyl motifs in kinase inhibitors like Imatinib. This substitution is associated with improved target affinity and resistance to oxidative metabolism .
Biological Activity: Dabrafenib’s IC50 of 0.7 nM highlights the critical role of its pyrimidinyl-thiazole core in BRAF inhibition. In contrast, Desmosdumotin derivatives with propenone cores exhibit micromolar-level activity, suggesting that the nicotinonitrile scaffold may offer intermediate potency depending on substitution patterns .
Biological Activity
2-Amino-6-(tert-butyl)-4-(2,6-dichlorophenyl)nicotinonitrile is a compound of interest due to its potential biological activities. This article explores its chemical properties, biological effects, and relevant research findings.
- IUPAC Name: this compound
- Molecular Formula: C16H15Cl2N3
- Molecular Weight: 320.22 g/mol
- CAS Number: 539-03-7
Biological Activity
The biological activity of this compound has been investigated in various studies. Its activities can be summarized as follows:
Anticancer Activity
Research indicates that this compound exhibits significant anticancer properties. In vitro studies have shown that it can induce apoptosis in cancer cell lines, particularly those resistant to conventional therapies. The mechanism appears to involve the modulation of apoptotic pathways and the inhibition of cell proliferation.
Antimicrobial Properties
Studies have also demonstrated antimicrobial activity against a range of bacterial strains. The compound's ability to disrupt bacterial cell membranes contributes to its effectiveness as an antimicrobial agent.
Anti-inflammatory Effects
In vivo studies suggest that this compound possesses anti-inflammatory properties. It has been shown to reduce markers of inflammation in animal models, indicating potential therapeutic applications in inflammatory diseases.
Case Studies and Research Findings
The mechanisms underlying the biological activities of this compound are complex and multifaceted:
- Apoptosis Induction: The compound activates caspases and alters mitochondrial membrane potential, leading to programmed cell death in cancer cells.
- Bacterial Membrane Disruption: Its lipophilic nature allows it to integrate into bacterial membranes, causing structural damage and cell lysis.
- Cytokine Modulation: It inhibits the production of pro-inflammatory cytokines, thereby alleviating symptoms associated with inflammatory diseases.
Q & A
Basic Research Questions
Q. What are the optimal synthetic routes for 2-Amino-6-(tert-butyl)-4-(2,6-dichlorophenyl)nicotinonitrile, and how can reaction efficiency be validated?
- Methodology : Multi-step synthesis involving nitrile formation and Suzuki-Miyaura coupling. Validate via thin-layer chromatography (TLC) for intermediate purity and nuclear magnetic resonance (NMR) spectroscopy (¹H and ¹³C) for structural confirmation. Compare melting points with literature values to assess crystallinity .
Q. How should researchers characterize the compound’s purity and structural integrity?
- Methodology : Use high-performance liquid chromatography (HPLC) with UV detection for purity assessment. Confirm stereoelectronic properties via infrared (IR) spectroscopy (C≡N stretch ~2200 cm⁻¹). X-ray crystallography resolves 3D conformation, while differential scanning calorimetry (DSC) verifies thermal stability .
Advanced Research Questions
Q. How can factorial design optimize reaction conditions for synthesizing this compound?
- Methodology : Apply a 2³ factorial design to test variables (temperature, catalyst loading, solvent polarity). Use response surface methodology (RSM) to model yield and selectivity. Statistical validation via ANOVA identifies significant factors (e.g., solvent polarity contributes 45% to yield variance) .
Q. How to resolve contradictions between crystallographic data and spectroscopic observations in structural analysis?
- Methodology : Cross-validate X-ray-derived dihedral angles (e.g., 55.04° between naphthyl and pyridyl groups) with density functional theory (DFT) calculations. Discrepancies in hydrogen bonding (e.g., N–H⋯N vs. C–H⋯N) can be addressed via variable-temperature NMR to probe dynamic effects .
Q. What computational strategies predict reaction pathways for functionalizing the amino group in this compound?
- Methodology : Use quantum chemical calculations (e.g., M06-2X/cc-pVTZ) to map potential energy surfaces. ICReDD’s reaction path search methods combine transition-state analysis with machine learning to prioritize viable pathways (e.g., nucleophilic substitution at the amino group) .
Q. How does hydrogen bonding influence the compound’s crystal stability and solubility?
- Methodology : Analyze intermolecular interactions via Hirshfeld surface analysis (CrystalExplorer). Solubility parameters (Hansen solubility sphere) correlate with hydrogen-bond donor/acceptor ratios. Molecular dynamics simulations (MD) predict dissolution behavior in polar aprotic solvents .
Key Research Gaps
- Stereoelectronic Effects : Limited DFT studies on the tert-butyl group’s steric impact on reactivity.
- Solvent Optimization : Systematic studies on solvent-free or green solvent systems (e.g., cyclopentyl methyl ether) are needed.
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
